(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
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Overview
Description
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone typically involves a multi-step processThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in the treatment of neurological and psychiatric disorders, given its ability to modulate specific receptors in the brain.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Trazodone: An antidepressant that also features a piperazine ring and is used to treat major depressive disorder.
Naftopidil: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha-1 adrenergic receptor antagonist used to manage hypertension.
Uniqueness
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group and a methylcyclohexyl group on the piperazine ring differentiates it from other compounds and may result in unique interactions with biological targets .
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-6-5-7-16(14-15)20-10-12-21(13-11-20)19(22)17-8-3-4-9-18(17)23-2/h3-4,8-9,15-16H,5-7,10-14H2,1-2H3 |
InChI Key |
SQUUOBNSBPLQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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